

Commercial Availability and Synthetic Applications of (+)-3-Methylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: (+)-3-Methylcyclohexanone

Cat. No.: B081377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and synthetic applications of **(+)-3-Methylcyclohexanone**. This chiral ketone is a valuable building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and fragrance industries. This document details its physicochemical properties, provides representative experimental protocols for its use, and outlines its role as a chiral synthon.

Commercial Availability and Suppliers

(+)-3-Methylcyclohexanone, also known as **(R)-(+)-3-Methylcyclohexanone**, is commercially available from a variety of chemical suppliers globally. It is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of major suppliers across different regions.

Table 1: Major Global Suppliers of **(+)-3-Methylcyclohexanone**

Supplier	Region(s) Served	Representative Product Details
Sigma-Aldrich (Merck)	North America, Europe, Asia	Purity: ≥98%, Enantiomeric Excess (ee): ≥99% (GLC)[1]
Chem-Impex International	North America, Europe	Purity: ≥97.5% (GC), Optical Rotation: $[\alpha]^{20}/D = +12.5^\circ$ to $+14.5^\circ$ [2]
Amerigo Scientific	North America, Europe, Asia	Purity: 98%[3]
Tokyo Chemical Industry (TCI)	North America, Europe, Asia	Purity: >97.0% (GC)[4]
Santa Cruz Biotechnology	North America, Europe	Offered for proteomics research[5]
Fluorochem	Europe, Rest of World	Various quantities available
Biosynth	North America, Europe, Asia	Research and pharmaceutical testing grades
Dongying Rich Chemical Co., Ltd.	Asia	Manufacturer and supplier in China[6]

Physicochemical and Quantitative Data

(+)-3-Methylcyclohexanone is a colorless to light yellow liquid with a characteristic odor.[2] Its chiral center at the 3-position makes it a valuable precursor for enantioselective syntheses. The following table summarizes its key physicochemical properties. Data is compiled from various suppliers and databases.

Table 2: Physicochemical Properties of **(+)-3-Methylcyclohexanone**

Property	Value	Reference(s)
CAS Number	13368-65-5	[2] [4]
Molecular Formula	C ₇ H ₁₂ O	[2] [4]
Molecular Weight	112.17 g/mol	[2] [4]
Appearance	Colorless to yellow liquid	[2]
Boiling Point	168-170 °C	[2]
Density	0.916 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.446	[2]
Optical Rotation	[α] ²⁴ /D +13.5° (neat)	[1]
Purity (typical)	≥97% (GC)	[1] [2] [4]
Enantiomeric Excess (ee)	≥99% (GLC)	[1]
Flash Point	52 °C (125.6 °F) - closed cup	[1]
Solubility	Insoluble in water; soluble in oils and alcohols. [7]	

Experimental Protocols and Synthetic Applications

(+)-3-Methylcyclohexanone is a versatile chiral building block in organic synthesis. While specific protocols for its direct use can be proprietary or varied, the following sections provide detailed, representative methodologies for key transformations where it or analogous ketones are employed.

Asymmetric Aldol Addition for the Synthesis of a Chiral β-Hydroxy Ketone

This protocol describes a general procedure for a diastereoselective aldol reaction using a chiral ketone, which is a common application for synthons like **(+)-3-Methylcyclohexanone**.

Materials:

- **(+)-3-Methylcyclohexanone**
- Anhydrous Tetrahydrofuran (THF)
- Lithium Diisopropylamide (LDA) solution
- Aldehyde (e.g., benzaldehyde)
- Anhydrous Diethyl Ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of LDA in THF (1.1 equivalents) to the stirred solvent.
- To this solution, add a solution of **(+)-3-Methylcyclohexanone** (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
- Stir the resulting enolate solution at -78 °C for 30 minutes.
- Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise.
- Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature.

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude β -hydroxy ketone.
- Purify the product by flash column chromatography on silica gel.

Robinson Annulation for the Construction of a Chiral Fused Ring System

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.^{[5][6]} This protocol outlines a general procedure using a chiral cyclohexanone derivative.

Materials:

- **(+)-3-Methylcyclohexanone**

- Methyl vinyl ketone (MVK)
- Base (e.g., sodium ethoxide in ethanol)
- Anhydrous Ethanol
- Hydrochloric acid (dilute)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

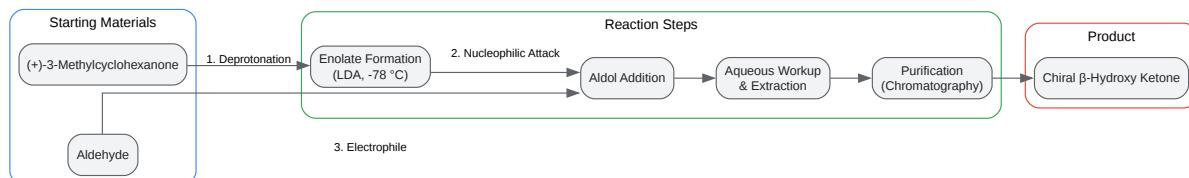
- In a round-bottom flask, dissolve **(+)-3-Methylcyclohexanone** (1.0 equivalent) in anhydrous ethanol.
- Add a catalytic amount of a base such as sodium ethoxide.

- Cool the mixture to 0 °C in an ice bath.
- Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
- Upon completion of the Michael addition, heat the reaction mixture to reflux for 4-6 hours to effect the intramolecular aldol condensation and dehydration.
- Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate to give the crude annulated product.
- Purify by column chromatography or distillation.

Role in Synthesis and Logical Workflows

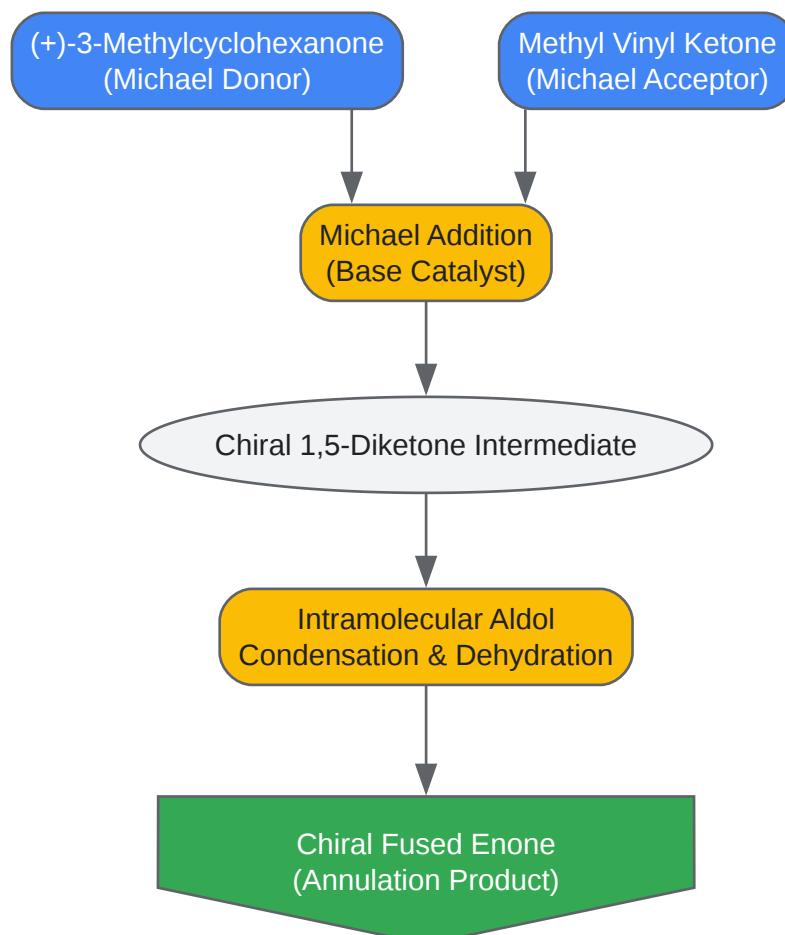
(+)-3-Methylcyclohexanone's primary value lies in its use as a chiral starting material to introduce a specific stereocenter into a target molecule. It is not typically involved in biological signaling pathways itself; rather, it is a foundational element in the chemical synthesis of biologically active compounds.

The following diagrams illustrate the logical workflow for the utilization of **(+)-3-Methylcyclohexanone** in asymmetric synthesis.



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Figure 1: Experimental workflow for an asymmetric aldol addition using **(+)-3-Methylcyclohexanone**.



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Figure 2: Logical pathway for a Robinson annulation reaction starting from **(+)-3-Methylcyclohexanone**.

Conclusion

(+)-3-Methylcyclohexanone is a readily available and valuable chiral synthon for researchers in organic synthesis and drug development. Its utility as a starting material for introducing stereocenters is well-established, with applications in fundamental reactions such as aldol additions and Robinson annulations. The information provided in this guide serves as a foundational resource for sourcing this chemical and for designing synthetic routes that leverage its chiral properties. Based on current literature, its role is primarily in chemical synthesis rather than direct interaction with biological signaling pathways.

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